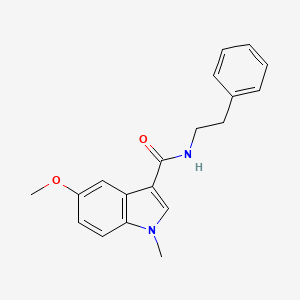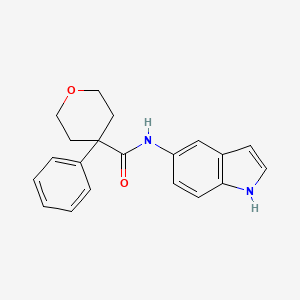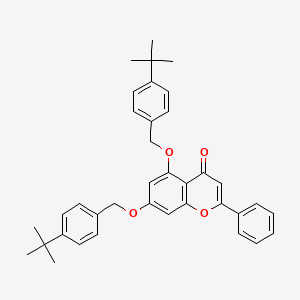![molecular formula C27H34N2O4 B11143838 1-[2-(diethylamino)ethyl]-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11143838.png)
1-[2-(diethylamino)ethyl]-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is a synthetic organic compound known for its diverse biological activities. It belongs to the class of pyrrolin-2-ones, which are characterized by a pyrrole ring fused with a ketone group.
Preparation Methods
The synthesis of 1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE involves the reaction of methyl esters of acylpyruvic acid with a mixture of an aromatic aldehyde and 2-(diethylamino)ethylamine . The reaction conditions typically include:
Reagents: Methyl esters of acylpyruvic acid, aromatic aldehyde, 2-(diethylamino)ethylamine.
Solvents: Commonly used solvents include ethanol or methanol.
Catalysts: Acid or base catalysts may be used to facilitate the reaction.
Temperature: The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Chemical Reactions Analysis
1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents: Oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.
Major Products: Depending on the reaction, products can include oxidized or reduced forms of the compound, or substituted aromatic derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory and neurotransmitter pathways.
Comparison with Similar Compounds
1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-[4-(2-METHYLPROPOXY)BENZOYL]-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE can be compared with other similar compounds, such as:
5-aryl-4-acyl-3-hydroxy-1-(2-diethylaminoethyl)-3-pyrrolin-2-ones: These compounds share a similar pyrrolin-2-one core structure and exhibit comparable biological activities.
4-Hydroxy-2-quinolones: These compounds also possess a heterocyclic core and are known for their diverse biological activities.
1,4-dihydroquinoline-3-carboxylates: These compounds are synthesized via similar synthetic routes and have applications in medicinal chemistry.
Properties
Molecular Formula |
C27H34N2O4 |
|---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
(4Z)-1-[2-(diethylamino)ethyl]-4-[hydroxy-[4-(2-methylpropoxy)phenyl]methylidene]-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H34N2O4/c1-5-28(6-2)16-17-29-24(20-10-8-7-9-11-20)23(26(31)27(29)32)25(30)21-12-14-22(15-13-21)33-18-19(3)4/h7-15,19,24,30H,5-6,16-18H2,1-4H3/b25-23- |
InChI Key |
MBADEOUEXIJRHM-BZZOAKBMSA-N |
Isomeric SMILES |
CCN(CC)CCN1C(/C(=C(\C2=CC=C(C=C2)OCC(C)C)/O)/C(=O)C1=O)C3=CC=CC=C3 |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C2=CC=C(C=C2)OCC(C)C)O)C(=O)C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4,7-trimethyl-2-oxo-2H-chromen-5-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate](/img/structure/B11143758.png)
![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-1-methyl-1H-indazole-3-carboxamide](/img/structure/B11143761.png)

![N-[3-(1H-1,3-benzimidazol-2-yl)propyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide](/img/structure/B11143770.png)
![6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B11143778.png)
![4,7-dimethoxy-N-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-1H-indole-2-carboxamide](/img/structure/B11143782.png)
![N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-1-benzofuran-2-carboxamide](/img/structure/B11143801.png)
![2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B11143803.png)

![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-(3-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11143827.png)
![1-(3,4-Dimethoxyphenyl)-7-methyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11143829.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11143835.png)
![4-{[4-(benzyloxy)phenyl]carbonyl}-3-hydroxy-1-(3-methoxypropyl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11143842.png)

